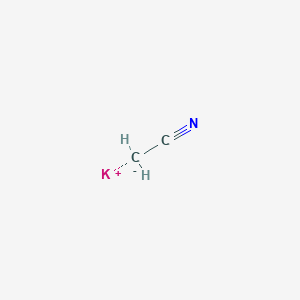
Acetonitrile anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile anion is an organometallic compound that features a cyanomethyl group bonded to a potassium ion. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. The cyanomethyl group is a versatile functional group that can participate in a wide range of reactions, making this compound a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetonitrile anion can be synthesized through several methods. One common approach involves the reaction of cyanomethyl halides with potassium metal or potassium hydride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the product. For example, the reaction of cyanomethyl chloride with potassium metal in an inert atmosphere yields this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Acetonitrile anion undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form cyanohydrins.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and proceed under anhydrous conditions.
Addition Reactions: Often use carbonyl compounds and may require catalysts or specific reaction conditions.
Coupling Reactions: Utilize palladium catalysts and base, such as potassium carbonate, under inert atmosphere.
Major Products:
Substitution Reactions: Yield alkyl cyanides.
Addition Reactions: Produce cyanohydrins.
Coupling Reactions: Form biaryl compounds.
Aplicaciones Científicas De Investigación
Acetonitrile anion has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which Acetonitrile anion exerts its effects involves the nucleophilic attack of the cyanomethyl group on electrophilic centers in target molecules. The potassium ion stabilizes the cyanomethyl anion, enhancing its reactivity. This allows this compound to participate in a variety of chemical transformations, including substitution, addition, and coupling reactions.
Comparación Con Compuestos Similares
(Cyanomethyl)sodium: Similar in reactivity but with sodium as the counterion.
(Cyanomethyl)lithium: More reactive due to the smaller size and higher charge density of lithium.
(Cyanomethyl)magnesium bromide: A Grignard reagent with similar nucleophilic properties.
Uniqueness: Acetonitrile anion is unique due to its balance of reactivity and stability. The potassium ion provides sufficient stabilization to the cyanomethyl group, making it less reactive than its lithium counterpart but more stable and easier to handle. This makes this compound a versatile and practical reagent for various synthetic applications.
Propiedades
Número CAS |
21438-99-3 |
|---|---|
Fórmula molecular |
C2H2KN |
Peso molecular |
79.14 g/mol |
Nombre IUPAC |
potassium;acetonitrile |
InChI |
InChI=1S/C2H2N.K/c1-2-3;/h1H2;/q-1;+1 |
Clave InChI |
DMTUQTRZIMTUQV-UHFFFAOYSA-N |
SMILES |
[CH2-]C#N.[K+] |
SMILES canónico |
[CH2-]C#N.[K+] |
Sinónimos |
(cyanomethyl)potassium acetonitrile anion cyanomethyl potassium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B1227588.png)
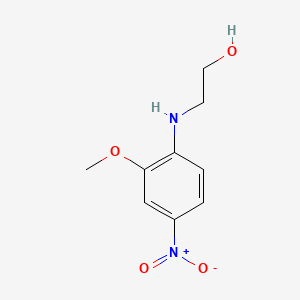
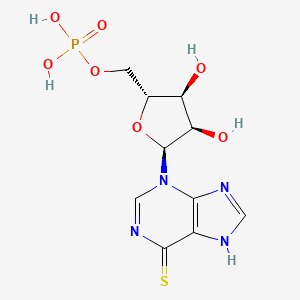
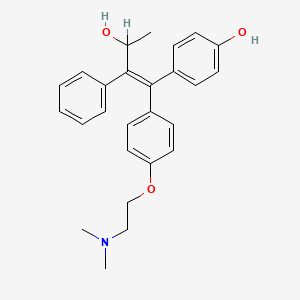
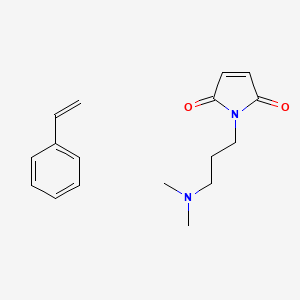
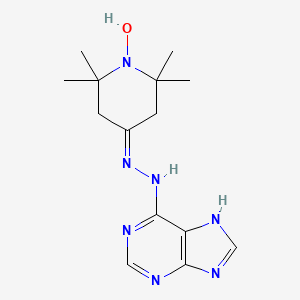



![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)
![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)
